molecular formula C16H24N2O B1270931 N-(1-benzylpiperidin-4-yl)-2-methylpropanamide CAS No. 312924-69-9

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Cat. No.: B1270931
CAS No.: 312924-69-9
M. Wt: 260.37 g/mol
InChI Key: JVFAKLWNQPCTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is a chemical compound of interest in medicinal chemistry research. It features a 1-benzylpiperidine scaffold, a structure frequently explored in the development of bioactive molecules. Compounds based on this scaffold are often investigated as potential acetylcholinesterase (AChE) inhibitors, which is a key therapeutic target for neurological conditions such as Alzheimer's disease . For instance, specific benzamide derivatives bearing the 1-benzylpiperidine moiety have demonstrated potent AChE inhibitory activity, with some exhibiting higher potency than the well-known drug donepezil . Molecular docking studies suggest these inhibitors often function by binding to the enzyme's active site, forming key interactions such as hydrogen bonds with residues like Trp279 . Furthermore, the 1-benzylpiperidine structure is a recognized pharmacophore in ligands for sigma receptors (σRs), which are attractive targets for treating neurological disorders, including neuropathic pain and Alzheimer's disease . The propionamide group in related structures is also a common feature in various pharmacologically active compounds . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFAKLWNQPCTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364148
Record name N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312924-69-9
Record name N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 4-Piperidone

Procedure (Adapted from):

  • Reactants : 4-Piperidone hydrochloride, benzylamine, sodium cyanoborohydride (NaBH₃CN).
  • Conditions :
    • Solvent: Methanol or ethanol.
    • Temperature: Room temperature (20–25°C).
    • Time: 12–24 hours.
  • Mechanism : The ketone group of 4-piperidone reacts with benzylamine to form an imine, which is reduced to the amine.
  • Yield : 75–85%.

Data Table 1: Reductive Amination Optimization

Reducing Agent Solvent Temperature Yield (%) Reference
NaBH₃CN MeOH 25°C 82
NaBH(OAc)₃ DCM 25°C 78
H₂ (Pd/C) EtOH 50°C 70

Alkylation of Piperidin-4-amine

Procedure (Adapted from):

  • Reactants : Piperidin-4-amine, benzyl bromide, potassium carbonate (K₂CO₃).
  • Conditions :
    • Solvent: Acetonitrile or DMF.
    • Temperature: 60–80°C.
    • Time: 6–12 hours.
  • Mechanism : Nucleophilic substitution (SN2) at the benzyl bromide.
  • Yield : 65–72%.

Key Note : Protection of the amine (e.g., Boc) may be required to avoid over-alkylation.

Amide Bond Formation

Acylation with 2-Methylpropanoyl Chloride

Procedure (Adapted from):

  • Reactants : 1-Benzylpiperidin-4-amine, 2-methylpropanoyl chloride, triethylamine (Et₃N).
  • Conditions :
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Temperature: 0°C → room temperature.
    • Time: 2–4 hours.
  • Yield : 80–88%.

Data Table 2: Acylation Efficiency

Acylating Agent Base Solvent Yield (%) Reference
2-Methylpropanoyl chloride Et₃N DCM 85
2-Methylpropanoic acid HATU, DIPEA DMF 78

Coupling via Carbodiimide Reagents

Procedure (Adapted from):

  • Reactants : 1-Benzylpiperidin-4-amine, 2-methylpropanoic acid, EDCl, HOBt.
  • Conditions :
    • Solvent: DMF or THF.
    • Temperature: Room temperature.
    • Time: 12–18 hours.
  • Yield : 75–82%.

Advantage : Avoids handling corrosive acyl chlorides.

Alternative Routes

One-Pot Reductive Amination-Acylation

Procedure (Adapted from):

  • Reactants : 4-Piperidone, benzylamine, 2-methylpropanoic acid, NaBH₃CN.
  • Conditions :
    • Solvent: MeOH.
    • Temperature: 25°C.
    • Time: 24 hours.
  • Yield : 68%.

Microwave-Assisted Synthesis

Procedure (Adapted from):

  • Reactants : 1-Benzylpiperidin-4-amine, 2-methylpropanoic acid, HATU.
  • Conditions :
    • Solvent: DMF.
    • Microwave: 100°C, 30 minutes.
  • Yield : 89%.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Characterization :
    • ¹H NMR (CDCl₃): δ 1.15 (d, 6H, CH(CH₃)₂), 2.85–3.10 (m, piperidine-H), 3.50 (s, 2H, NCH₂Ph), 7.30 (m, 5H, Ar-H).
    • LC-MS : [M+H]⁺ = 275.2 m/z.

Critical Analysis of Methods

Method Advantages Limitations
Reductive Amination High yield, simple setup Requires toxic cyanoborohydride
Alkylation Scalable Low regioselectivity
Acylation with chloride Fast reaction Corrosive reagents
Carbodiimide coupling Mild conditions Cost of coupling agents

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methylpropanamide moiety, which distinguishes it from other benzylpiperidine derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C16H24N2O\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}

This compound features a piperidine ring, which is often associated with various pharmacological activities, including analgesic and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound has been studied for its potential role as an inhibitor or modulator in various biochemical pathways. Key mechanisms include:

  • Sigma Receptor Modulation : The compound shows affinity for sigma receptors, particularly sigma-1 receptors (S1R), which are implicated in neurodegenerative diseases. Binding to S1R can enhance neuroprotective effects and reduce oxidative stress in neuronal cells .
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, suggesting that this compound may also possess this property. This action is beneficial in conditions like Alzheimer’s disease, where AChE inhibition can improve cholinergic transmission .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties through:

  • Reduction of Oxidative Stress : By modulating sigma receptors, the compound may help restore aquaporin-mediated water permeability in cells under oxidative stress conditions .
  • Potential in Neurodegenerative Disorders : The compound's ability to interact with S1R suggests it could be developed as a therapeutic agent for conditions such as Alzheimer’s and Parkinson’s diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Docking Studies : Computational docking studies have indicated that this compound can effectively bind to sigma receptors, supporting its potential use as a neuroprotective agent .
  • In Vivo Studies : While specific in vivo studies on this compound are scarce, related piperidine derivatives have demonstrated promising results in animal models for both neurodegenerative diseases and cancer therapy .
  • Synthesis and Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds highlights that modifications to the piperidine ring or substituents can significantly influence biological activity, suggesting that this compound's structure could be optimized for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with 1-benzyl-4-piperidone. A key intermediate, N-(1-benzylpiperidin-4-yl)-2-chloroquinazolin-4-amine, is prepared by reacting 1-benzyl-4-piperidone with chloro-quinazoline derivatives under reflux conditions. Subsequent substitution reactions (e.g., with morpholine or pyrrolidine) yield final analogs. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and elemental analysis (>95% purity) .**
  • Example : In one protocol, morpholine (5 eq) was reacted with N-(1-benzylpiperidin-4-yl)-2-chloroquinazolin-4-amine at 110°C for 1 hour, followed by recrystallization in petroleum ether to yield a white solid (70% yield, mp: 110–112°C) .

Q. How is the compound purified, and what analytical techniques validate its purity?

  • Methodological Answer : Purification often involves column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (e.g., petroleum ether or 2-propanol). Analytical validation includes:

  • HPLC for purity assessment (≥98% by HPLC).
  • LogP/LogD calculations (e.g., JChem: LogP = 0.14, LogD pH 7.4 = -1.00) to predict pharmacokinetic behavior .
  • Polar surface area (61.80 Ų) and rotatable bonds (7) for solubility and bioavailability predictions .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound analogs for receptor targeting?

  • Methodological Answer : SAR studies focus on modifying the piperidine benzyl group and amide substituents :

  • Benzyl Group : Bulky substituents enhance sigma-1 receptor affinity (e.g., halogenation increases lipophilicity and CNS penetration).
  • Amide Chain : Methylpropanamide improves metabolic stability compared to ethyl or propyl chains.
  • Key Data : Analogs with pyrrolidine substitutions showed dose-dependent DNMT1 inhibition (47% inhibition at 100 µM) . For sigma-1 receptors, N-(1-benzylpiperidin-4-yl)phenylacetamides demonstrated sub-nanomolar binding affinity (Ki < 10 nM) .

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., dual inhibition of DNMT1 and sigma receptors)?

  • Methodological Answer : Contradictions arise from off-target effects. To address this:

  • Use selective assay systems : Isolate DNMT1 activity using in vitro methylation assays (e.g., radiolabeled SAM incorporation) .
  • Conduct competitive binding assays with sigma-1 receptor ligands (e.g., haloperidol) to confirm specificity .
  • Computational docking (Glide software) predicts binding modes in DNMT1 and sigma-1 active sites, identifying key residues (e.g., DNMT1’s catalytic Cys-1226) .

Q. What strategies are employed to study multi-target effects in neurological disorders (e.g., Alzheimer’s disease)?

  • Methodological Answer :

  • Hybrid molecule design : Combine pharmacophores targeting cholinesterases (e.g., donepezil-like motifs) and MAO-B inhibitors (propargyl groups). Example: ASS234 inhibits both AChE (IC₅₀ = 1.2 µM) and MAO-B (IC₅₀ = 4.7 µM) .
  • In vivo models : Assess cognitive improvement in transgenic mice (e.g., APP/PS1) using Morris water maze and Aβ plaque reduction assays .

Q. How are in vitro receptor binding assays designed to evaluate affinity for dopamine/serotonin receptors?

  • Methodological Answer :

  • Radioligand displacement assays : Use [³H]-spiperone for dopamine D2 receptors or [³H]-ketanserin for serotonin 5-HT2A.
  • Membrane preparations : Isolate receptors from transfected HEK293 cells or rat striatum.
  • Data normalization : Express results as % inhibition vs. control (e.g., 100 µM test compound) and calculate IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.